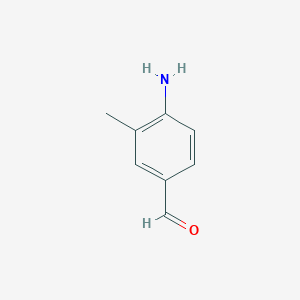

4-Amino-3-methylbenzaldehyde

描述

Significance of Aromatic Amino Aldehydes in Organic Synthesis Research

Aromatic amino aldehydes are a class of organic compounds that possess both an amine and an aldehyde functional group attached to an aromatic ring. wikipedia.org This bifunctionality makes them highly versatile and crucial intermediates in organic synthesis. wikipedia.org The presence of both a nucleophilic amine and an electrophilic aldehyde on the same molecule allows for a diverse range of chemical reactions, often leading to the construction of complex molecular architectures. scholaris.ca

These compounds serve as pivotal precursors in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and polymers. smolecule.com For instance, they are instrumental in the preparation of Schiff bases, which are significant in various biochemical pathways and as ligands in coordination chemistry. smolecule.combiointerfaceresearch.com The strategic placement of substituents on the aromatic ring, as seen in 4-Amino-3-methylbenzaldehyde, allows for fine-tuning of the molecule's reactivity and properties, enabling chemists to design and synthesize target molecules with high precision. smolecule.com The inherent reactivity of the amino and aldehyde groups also presents challenges, such as self-condensation, which has spurred the development of various protective group strategies to control their reactivity during synthetic sequences. wikipedia.orgscholaris.ca

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules. A significant area of investigation involves its use in condensation reactions to form Schiff bases. These reactions are fundamental in the creation of various heterocyclic compounds and have been explored for their potential applications in medicinal chemistry and material science.

Another key research trajectory is the exploration of this compound as a starting material for the synthesis of various derivatives. For example, it can be used to prepare p-aminocinnamic aldehydes, which are of interest for their potential applications in photochemistry due to their versatile structures and modifiable electron-donating abilities. nih.govresearchgate.net The synthesis of these derivatives often involves reactions such as the Knoevenagel condensation or the Wittig reaction. nih.gov

The physical and chemical properties of this compound have also been a subject of study, with techniques like NMR, IR, and mass spectrometry being used to characterize the compound and its reaction products. researchgate.netnih.gov

| Property | Value |

| Molecular Formula | C8H9NO |

| Molecular Weight | 135.16 g/mol |

| CAS Number | 61594-83-0 |

| IUPAC Name | This compound |

This data is compiled from various chemical databases. nih.govchemspider.com

Scope and Objectives of Current Academic Inquiry

Current academic research continues to explore the synthetic potential of this compound. A primary objective is the development of novel and efficient synthetic methodologies that utilize this compound as a key building block. This includes the design of multi-component reactions where the unique reactivity of the amino and aldehyde groups can be harnessed to construct complex molecular scaffolds in a single step.

Researchers are also investigating the synthesis of novel heterocyclic systems derived from this compound and evaluating their biological activities. The substitution pattern of the aromatic ring provides a template for creating libraries of compounds for screening in various biological assays. For example, derivatives of similar aromatic amino aldehydes have been studied for their potential antimicrobial and anticancer properties.

Furthermore, there is an ongoing interest in the development of new catalysts and reaction conditions to enhance the selectivity and efficiency of reactions involving this compound. This includes the use of transition metal catalysts to mediate cross-coupling reactions or the application of green chemistry principles to develop more environmentally benign synthetic routes. The overarching goal is to expand the synthetic utility of this versatile compound and to discover new applications in fields ranging from drug discovery to materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJFFCXQIQIRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308469 | |

| Record name | 4-Amino-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61594-83-0 | |

| Record name | 4-Amino-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61594-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 4-Amino-3-methylbenzaldehyde

Traditional methods for the synthesis of this compound have primarily relied on multi-step sequences involving the introduction of the amino group onto a pre-existing benzaldehyde (B42025) derivative. These pathways, while effective, often involve harsh reaction conditions and the generation of significant waste.

Nitration and Reduction Strategies for Amino Group Introduction

A common and well-established route to introduce an amino group onto an aromatic ring is through a nitration-reduction sequence. In the context of this compound synthesis, this typically begins with 3-methylbenzaldehyde.

The first step involves the nitration of the aromatic ring. This electrophilic aromatic substitution reaction is usually carried out using a mixture of nitric acid and sulfuric acid at low temperatures. The directing effects of the methyl and aldehyde groups on the aromatic ring influence the position of the incoming nitro group. While the methyl group is ortho, para-directing and the aldehyde group is meta-directing, the conditions can be optimized to favor the formation of the desired 4-nitro-3-methylbenzaldehyde intermediate.

Following nitration, the nitro group is reduced to an amino group. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a widely used method. Other reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid or sodium hydrosulfite can also effectively achieve this reduction. mdma.ch The resulting this compound is then isolated and purified.

A key challenge in this strategy is controlling the regioselectivity of the nitration step to maximize the yield of the desired 4-nitro isomer and minimize the formation of other isomers. Additionally, the aldehyde group can be sensitive to some reducing agents, necessitating careful selection of the reduction conditions to avoid over-reduction to an alcohol. To circumvent this, the aldehyde group may be protected as an acetal (B89532) prior to nitration and reduction, followed by deprotection to regenerate the aldehyde. smolecule.com

Reductive Amination Approaches from Related Precursors

Reductive amination offers an alternative pathway to synthesize amines. masterorganicchemistry.com This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this approach would theoretically start from a suitable precursor containing a carbonyl group that can be converted to the desired benzaldehyde.

However, the direct reductive amination of a precursor like 4-oxo-3-methylcyclohexanecarbaldehyde with ammonia is not a commonly reported or straightforward method for synthesizing this compound due to the challenges in preparing the starting material and controlling the reaction.

A more practical application of reductive amination principles in this context often involves the modification of a related benzaldehyde. For instance, a precursor like 4-formyl-2-methylbenzenediazonium salt could potentially be reduced and aminated, though this is not a standard high-yield procedure.

More commonly, reductive amination is used to synthesize derivatives of this compound. For example, reacting this compound itself with another amine via reductive amination can lead to the formation of secondary or tertiary amines. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Titanium(IV) isopropoxide can also be used to facilitate the formation of the intermediate imine, which is then reduced in situ. masterorganicchemistry.commdma.ch

Advanced Synthetic Strategies and Process Optimization

In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound. These advanced strategies focus on minimizing steps, improving atom economy, and utilizing milder reaction conditions.

One-Pot Multistep Synthesis Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. scribd.com Several one-pot procedures have been explored for the synthesis of aminobenzaldehyde derivatives and related compounds.

For instance, a one-pot synthesis of 3-amino-3-arylpropionic acids has been developed, which involves the reaction of a benzaldehyde derivative, ammonium (B1175870) acetate, and malonic acid. scribd.com While not a direct synthesis of this compound, this demonstrates the potential of one-pot strategies in assembling complex molecules from simple precursors.

Another example is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphite. researchgate.net This has been applied to 3-methylbenzaldehyde, showcasing the utility of one-pot, three-component reactions. researchgate.net

A facile one-pot procedure for synthesizing N-substituted 2-aminothiazoles from 2-amino-4-arylthiazoles and aryl aldehydes has also been reported, highlighting the efficiency of this approach. clockss.org The development of a true one-pot synthesis for this compound from simple starting materials remains an active area of research.

Catalytic Systems in Amination and Reduction

The use of advanced catalytic systems is at the forefront of modern organic synthesis. For the key steps in the synthesis of this compound, namely amination and reduction, various catalytic approaches have been investigated to improve efficiency and selectivity.

In reductive amination, homogeneous catalysts based on non-noble metals like cobalt have shown high activity. nih.govresearchgate.net For example, a cobalt-triphos system has been effectively used for the reductive amination of aldehydes with ammonia and molecular hydrogen. nih.govresearchgate.net Iridium-based catalysts have also been developed for the synthesis of primary amines from carbonyl compounds using ammonium formate (B1220265) as both the nitrogen and hydrogen source. kanto.co.jp

For the reduction of the nitro group, while palladium on carbon remains a standard, other catalysts are being explored. The choice of catalyst can significantly impact the reaction conditions required and the chemoselectivity of the reduction.

The table below summarizes some catalytic systems used in reactions relevant to the synthesis of this compound and its derivatives.

| Reaction Type | Catalyst System | Precursor Example | Product Type | Reference |

| Reductive Amination | Co(BF₄)₂·6H₂O / triphos ligand | 4-methylbenzaldehyde (B123495) | Primary amine | nih.govresearchgate.net |

| Reductive Amination | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Aldehydes | Secondary/Tertiary amines | organic-chemistry.org |

| Reductive Amination | Ir-PA1 | Aromatic ketones | Primary amines | kanto.co.jp |

| Reductive Amination | Dibutyltin dichloride / Phenylsilane | Aldehydes/Ketones | Secondary/Tertiary amines | organic-chemistry.org |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the synthesis of this compound and related compounds, several green approaches have been investigated.

One key area is the use of environmentally benign solvents. Water, being non-toxic and readily available, is an attractive solvent for organic reactions. tandfonline.com For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and aromatic aldehydes has been successfully carried out in water under catalyst-free conditions. tandfonline.com The synthesis of Schiff bases of 4-hydroxy-3-methoxybenzaldehyde has also been achieved in aqueous media. researchgate.net

Another green approach is the use of mechanochemistry, such as ball milling, which can reduce or eliminate the need for solvents. rsc.org The synthesis of 2-amino-3-cyano-4H-pyran derivatives has been achieved using ball milling with a mild organocatalyst. rsc.org

Furthermore, the development of catalyst systems that can be easily recovered and reused is a cornerstone of green chemistry. The use of heterogeneous catalysts, such as functionalized graphene oxide, has been shown to be effective and reusable in one-pot syntheses. rsc.org

The table below highlights some green chemistry approaches relevant to the synthesis of aromatic aldehydes and amines.

| Green Chemistry Principle | Approach | Example Reaction | Reference |

| Safer Solvents | Use of water as a solvent | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | tandfonline.com |

| Energy Efficiency | Mechanochemical synthesis (ball milling) | Synthesis of 2-amino-3-cyano-4H-pyran derivatives | rsc.org |

| Catalysis | Use of a reusable heterogeneous catalyst | Synthesis of tetraketone derivatives using functionalized graphene oxide | rsc.org |

| Atom Economy | One-pot synthesis | Synthesis of N-substituted 2-aminothiazoles | clockss.org |

Methodological Considerations in Synthetic Reaction Control

The successful synthesis of this compound hinges on the careful management of several key experimental variables. These factors not only influence the rate of reaction but also dictate the purity profile of the final product by minimizing the formation of isomers and other byproducts.

The choice of solvent is a critical factor in the Vilsmeier-Haack reaction, capable of influencing both reaction rates and product yields. numberanalytics.com In many procedures, N,N-Dimethylformamide (DMF) serves a dual role as both a reactant for the formation of the Vilsmeier reagent and as the reaction solvent. ijpcbs.com Using an excess of the amide can be an effective strategy. ijpcbs.com

The polarity of the solvent system plays a significant role. Polar aprotic solvents are generally favored. For instance, in a study on the formylation of 2-methylpyrimidine-4,6-diol, DMF provided the highest yield (61%) compared to other solvents like o-xylene, benzene (B151609), and dichloroethane, highlighting its efficacy. nih.gov In other cases, halogenated hydrocarbons such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are employed as the solvent. numberanalytics.com The selection is often tailored to the specific substrate and reaction conditions to optimize the solubility of reactants and intermediates, thereby enhancing reaction efficiency. Conversely, some studies on related formylations have explored solvent-free conditions, which can lead to shorter reaction times and improved yields, presenting a greener and more efficient alternative to traditional solvent-based systems. ajrconline.org

| Solvent | Substrate Class | Observation | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Pyrimidine Diol | Highest practical yield (61%) compared to Benzene, Dichloroethane, and o-Xylene. | nih.gov |

| Dichloromethane (DCM) | Acetanilide Derivative | Cited as an ideal solvent for achieving pyrimidin-4-(3H)-ones via Vilsmeier-Haack conditions. | rsc.org |

| Various (CH₂Cl₂, CH₃CN) | 4-Bromoaniline | Solvent-free conditions resulted in a faster reaction compared to reactions in chlorinated or nitrile solvents. | ijpcbs.com |

| Solvent-Free | Phenols | Results reported to be superior to solution-phase reactions, with better yields and significantly shorter reaction times. | ajrconline.org |

Temperature is a critical parameter in the synthesis of this compound, particularly in the context of the Vilsmeier-Haack reaction. The process involves distinct temperature stages for optimal performance. The initial formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic step that necessitates careful temperature control, typically at low temperatures between 0°C and 5°C, to ensure its stable generation. numberanalytics.comdut.ac.zathieme-connect.com

Following the formation of the reagent, the formylation of the aromatic substrate is carried out. The optimal temperature for this stage is highly dependent on the reactivity of the substrate. jk-sci.com For many activated anilines, the reaction proceeds at elevated temperatures, often ranging from 60°C to 90°C. dut.ac.zachemijournal.com For example, one procedure involving a related aniline (B41778) derivative specifies maintaining a temperature of 60-65°C for 5-6 hours to drive the reaction to completion. However, it is crucial to avoid excessive temperatures, as this can lead to product degradation and the formation of unwanted byproducts. dut.ac.za In some sensitive syntheses, temperatures exceeding 60°C have been shown to significantly destroy the desired aldehyde product, underscoring the need for precise temperature optimization to maximize yield and selectivity. dut.ac.za

Pressure is not typically a key variable for optimization in standard Vilsmeier-Haack formylations, which are generally conducted at atmospheric pressure. The use of high-pressure conditions is more relevant for reactions involving gaseous reactants, such as carbonylation with carbon monoxide or reactions with CO₂. nih.gov

| Reaction Stage | Typical Temperature Range | Purpose | Reference |

|---|---|---|---|

| Vilsmeier Reagent Formation | 0°C to 5°C | Control exothermic reaction and ensure stable formation of the chloroiminium ion. | dut.ac.za |

| Formylation of Aromatic Ring | Room Temperature to 80°C (or higher) | To facilitate the electrophilic aromatic substitution. The specific temperature is substrate-dependent. | jk-sci.com |

| Example: Formylation of an Acetanilide | 80°C to 90°C | Cyclization to form a 2-chloro-3-formyl quinoline (B57606). | chemijournal.com |

| Example: Formylation of a Dihydroxyquinoline | ~60°C | Careful control is needed as higher temperatures led to significant product degradation. | dut.ac.za |

Effective monitoring is essential during the development of a synthetic route for this compound to determine reaction completion, yield, and purity. A combination of chromatographic and spectroscopic techniques is typically employed.

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for real-time, qualitative monitoring of the reaction progress. dut.ac.za By spotting the reaction mixture on a TLC plate against the starting material standard, chemists can visually track the consumption of the reactant (e.g., 3-methylaniline) and the formation of the product. The reaction is often considered complete when the starting material spot is no longer visible. dut.ac.za

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. The reactivity of the aldehyde functional group must be considered when selecting an analytical technique. rsc.org For more stable or sterically hindered aldehydes, Reversed-Phase HPLC (RP-HPLC) is a viable method for characterization and purity assessment. rsc.orgwhiterose.ac.uk For more reactive aldehydes, which may degrade in the presence of nucleophilic solvents used in HPLC, direct injection Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is an ideal methodology. rsc.orggoogle.com This approach avoids reactive solvents and allows for both quantification and structural confirmation of the product. rsc.org In some cases, derivatization of the aldehyde to a more stable compound, such as an oxazolidine, is performed prior to GC analysis to ensure accurate results. sielc.com

Finally, upon isolation, the structure and purity of the synthesized this compound are definitively confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. dut.ac.zachemijournal.com

| Technique | Purpose in Synthesis Development | Key Information Provided | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction progress monitoring | Qualitative assessment of reactant consumption and product formation; determination of reaction endpoint. | dut.ac.za |

| Gas Chromatography (GC/GC-MS) | Quantitative analysis and product identification | Determination of product yield and purity; structural confirmation through mass fragmentation patterns. Ideal for more reactive aldehydes. | rsc.orggoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity assessment | Determination of product purity and quantification, especially for less reactive or hindered aldehydes. | whiterose.ac.uksielc.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of final product | Confirmation of the chemical structure (¹H, ¹³C). | dut.ac.za |

| Infrared (IR) Spectroscopy | Functional group analysis | Confirmation of the presence of key functional groups (e.g., -CHO, -NH₂, C-H aromatic). | dut.ac.za |

Chemical Reactivity and Transformation Studies

Fundamental Reactivity of Aldehyde and Amine Functionalities

The chemical nature of 4-Amino-3-methylbenzaldehyde is largely defined by the aldehyde and amino groups. The aldehyde group is electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. The amino group, conversely, is nucleophilic and is also a powerful activating group that influences the reactivity of the aromatic ring.

The carbonyl carbon of the aldehyde group is sp² hybridized and electron-deficient due to the high electronegativity of the oxygen atom. This polarity makes it a prime target for nucleophilic attack. The presence of the electron-donating amino and methyl groups on the aromatic ring slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025); however, it readily undergoes nucleophilic addition reactions. quora.com

A key reaction is the formation of imines, or Schiff bases, through condensation with primary amines. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The reaction is often catalyzed by acid, which protonates the aldehyde to increase its electrophilicity. msu.edu

The aldehyde can react with a variety of nucleophiles, leading to a diverse range of products.

| Nucleophile | Reactant | Product Type |

|---|---|---|

| Nitrogen Nucleophile | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Nitrogen Nucleophile | Hydroxylamine (NH₂OH) | Oxime |

| Nitrogen Nucleophile | Hydrazine (H₂N-NH₂) | Hydrazone |

| Carbon Nucleophile | Cyanide (HCN) | Cyanohydrin |

| Carbon Nucleophile | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Oxygen Nucleophile | Alcohol (R-OH) | Hemiacetal/Acetal (B89532) |

Electrophilic aromatic substitution is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the substituents already present. mnstate.edu In this compound, three groups direct the position of an incoming electrophile: the amino group (-NH₂), the methyl group (-CH₃), and the aldehyde group (-CHO).

Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Methyl Group (-CH₃): A weakly activating group and an ortho, para-director through an inductive effect and hyperconjugation. libretexts.org

Aldehyde Group (-CHO): A deactivating group and a meta-director because it withdraws electron density from the ring through resonance and induction. libretexts.org

The positions on the ring are numbered starting from the aldehyde group at position 1. The methyl group is at position 3, and the amino group is at position 4. The directing effects of these groups are summarized below.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CHO | 1 | Deactivating (withdrawing) | Meta (to C5) |

| -CH₃ | 3 | Activating (donating) | Ortho (to C2, C4), Para (to C6) |

| -NH₂ | 4 | Strongly Activating (donating) | Ortho (to C3, C5), Para (to C1) |

The powerful activating and directing effect of the amino group is dominant. It strongly activates the positions ortho to it (C3 and C5) and para to it (C1). Since C1 and C3 are already substituted, the most likely position for electrophilic attack is C5 . The directing effects of the amino (ortho to C5) and the aldehyde (meta to C5) are in agreement for this position, making it the most nucleophilic and sterically accessible site.

Multicomponent Reaction Pathways Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly efficient in medicinal and synthetic chemistry. Aromatic aldehydes are common starting materials in many MCRs.

This compound is a suitable aldehyde component for well-known MCRs that synthesize pyridine (B92270) rings.

Hantzsch Pyridine Synthesis: This reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. acs.orgchemtube3d.com Using this compound in this synthesis would lead to a pyridine ring bearing the 4-amino-3-methylphenyl group at its 4-position. organic-chemistry.org

Guareschi-Thorpe Synthesis: This method produces 2-pyridones from the reaction of a 1,3-dicarbonyl compound with cyanoacetamide (or a cyanoacetate (B8463686) ester) and an ammonia source. quimicaorganica.orgnih.gov While the classic Guareschi-Thorpe reaction does not directly use an aldehyde, variations and related pyridine syntheses often incorporate an aldehyde in a Knoevenagel condensation step to build the required framework before cyclization.

| Reaction Name | Typical Components | Role of Aldehyde |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia source | Forms the C4 position of the dihydropyridine (B1217469) ring |

| Guareschi-Thorpe Synthesis | 1,3-Diketone, Cyanoacetamide, Ammonia source | Not directly involved, but used in related syntheses |

Cycloaddition reactions are powerful tools for constructing cyclic compounds. The Imino Diels-Alder reaction is a variation of the Diels-Alder reaction where the dienophile is an imine (C=N) instead of an alkene (C=C). organic-chemistry.org

This compound can serve as a precursor to the imine dienophile. It can first react with a primary amine to form an imine in situ. This imine can then react with a suitable diene (an electron-rich diene for an inverse-electron-demand Diels-Alder) to form a six-membered nitrogen-containing heterocycle, such as a tetrahydropyridine (B1245486) derivative. organic-chemistry.org

Cyclization and Heterocycle Formation

Beyond the multicomponent reactions that form pyridines, the functional groups on this compound allow for its use in various other cyclization reactions to form a wide array of heterocyclic structures. The specific heterocycle formed depends on the reaction partner and conditions. For example, reactions that involve both the aldehyde and the amino group can lead to fused ring systems. While specific examples starting directly from this compound are not prevalent in the searched literature, its structure is analogous to substrates used in classic named reactions for heterocycle synthesis, such as the Friedländer annulation for quinoline (B57606) synthesis (reaction with a compound containing an activated methylene (B1212753) group) or the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis (after conversion of the amine to a β-arylethylamine).

Formation of Pyridinones

Pyridinone scaffolds are present in numerous biologically active compounds. nih.gov The synthesis of these structures can be achieved through various methods involving aldehyde precursors. While specific studies detailing the use of this compound in pyridinone synthesis are not prevalent, its role as an aromatic aldehyde allows it to participate in established synthetic routes.

One general and notable method is the Hantzsch Pyridine Synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. pharmaguideline.com Another classical approach is the Guareschi-Thorpe Synthesis , where an aldehyde condenses with a keto-ester to form substituted pyridines. pharmaguideline.com More contemporary methods include the one-pot preparation of N-alkenyl-2-pyridones from aldehydes and 2-halopyridinium salts, a reaction that tolerates a wide range of aromatic aldehydes. acs.org An aldol-like cyclocondensation between aminoaldehydes and ester enolates also provides a mild pathway to heterocyclic-fused pyridin-2-ones. nih.gov Given these methodologies, this compound is a suitable substrate for creating diversely substituted pyridinone derivatives.

Synthesis of Fused Heterocyclic Ring Systems

The reactivity of this compound extends to the construction of more complex, fused heterocyclic systems. Aromatic aldehydes are key components in multicomponent reactions that efficiently build molecular complexity.

For instance, research has demonstrated the synthesis of fused dihydrobenzo researchgate.netpeerj.comimidazo[1,2-a]pyrimido[5,4-e]pyrimidin-3(4H)-amine derivatives starting from the three-component reaction of 1H-benzimidazol-2-amine, an aromatic aldehyde (such as p-bromobenzaldehyde), and malononitrile. researchcommons.org This highlights a general pathway where this compound could be employed to generate analogous fused systems. Similarly, reactions involving aminoazoles, various aldehydes, and CH-acids can lead to the formation of diverse fused heterocycles like pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov Furthermore, gold-catalyzed reactions of propargylamine (B41283) with aldehydes provide a straightforward route to pyridines and other fused azaheteroaromatics, including β- and γ-carbolines derived from indole (B1671886) aldehydes. mdpi.com

Stereo- and Enantioselective Synthesis of Heterocyclic Scaffolds

The creation of chiral heterocyclic scaffolds is a critical endeavor in medicinal chemistry. Aromatic aldehydes like this compound serve as prochiral substrates in various stereoselective transformations.

Schiff Base and Imine Chemistry

The most characteristic reaction of this compound is its condensation with primary amines to form imines, commonly known as Schiff bases. This reversible reaction is fundamental in coordination chemistry and the synthesis of various bioactive molecules. nih.govwikipedia.org

Condensation Reactions with Primary Amines

The formation of a Schiff base involves the reaction of the carbonyl group of this compound with the nucleophilic primary amino group of another compound. researchgate.net This condensation reaction proceeds by a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product (C=N). wikipedia.orgresearchgate.net

The reaction is typically reversible and often requires the removal of water, using methods like azeotropic distillation or drying agents, to drive the equilibrium toward the product. nih.gov The stability of the resulting Schiff base can be influenced by the electronic nature of the substituents on the aldehyde. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes. researchgate.net The reaction can be catalyzed by either acids or bases, although it can also proceed under neutral conditions, especially with reactive primary amines. peerj.comnih.gov

Kinetics and Stability of Schiff Base Adducts

Studies on substituted benzaldehydes have shown that the hemiaminal can be a stable, isolable species, particularly when the aromatic ring contains electron-withdrawing groups. nih.govresearchgate.net The equilibrium between the reactants, the hemiaminal, and the final Schiff base is sensitive to the reaction environment. For instance, research indicates that apolar aprotic solvents favor a higher content of the hemiaminal, whereas polar solvents tend to shift the equilibrium towards the formation of the Schiff base. nih.govresearchgate.net The thermal stability of Schiff bases is also a key characteristic; studies on chitosan-aromatic aldehyde Schiff bases have shown that thermal degradation kinetics can be systematically evaluated using thermogravimetric analysis. researchgate.net

Below is a data table illustrating the effect of solvent on the product distribution in the reaction between 2-nitrobenzaldehyde (B1664092) and 4-amino-3,5-dimethyl-1,2,4-triazole, which provides insight into the principles governing these equilibria.

| Solvent | Hemiaminal Yield (%) | Schiff Base Yield (%) |

|---|---|---|

| CCl4 | 72 | 28 |

| C6H6 | 68 | 32 |

| CHCl3 | 62 | 38 |

| CH2Cl2 | 58 | 42 |

| CH3CN | 45 | 55 |

| DMSO | 15 | 85 |

| DMF | 10 | 90 |

Data adapted from a study on the condensation of 2-nitrobenzaldehyde with an aminotriazole, illustrating the general principle of solvent effects on the hemiaminal/Schiff base equilibrium. nih.govresearchgate.net

Mechanistic Investigations of Schiff Base Formation

The mechanism of Schiff base formation is a well-established two-step process. researchgate.net

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov

Dehydration: The hemiaminal is typically unstable and undergoes dehydration to form the imine. This elimination of a water molecule can be the rate-determining step and is often acid-catalyzed. Protonation of the hydroxyl group in the hemiaminal makes it a better leaving group (water), facilitating its departure and the subsequent formation of the C=N double bond. peerj.comresearchgate.net

Computational studies using density functional theory (DFT) have provided deeper insights, showing that in the absence of an acid catalyst, a second molecule of the amine can assist in the proton transfer steps, stabilizing the transition states. peerj.comresearchgate.net These investigations confirm that the dehydration of the carbinolamine is generally the step with the highest activation energy. peerj.com

Electronic and Steric Influences on Chemical Reactivity

The chemical behavior of this compound is intricately governed by the electronic and steric properties of its constituent functional groups: the amino (-NH₂), methyl (-CH₃), and aldehyde (-CHO) groups. The positions of these substituents on the benzene ring—amino at C4, methyl at C3, and aldehyde at C1—create a unique interplay of effects that dictates the molecule's reactivity in various chemical transformations.

The amino group at the C4 position (para to the aldehyde) exerts a profound influence on the molecule's electronic landscape through a strong positive mesomeric effect (+M), also known as resonance. The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring. msu.edu This electron donation significantly increases the electron density of the aromatic ring, a phenomenon known as ring activation.

This delocalization is best represented by a series of resonance structures that show the distribution of electron density. The lone pair from the nitrogen forms a double bond with the C4 carbon, pushing the π-electrons of the ring to the C3 and C5 carbons (ortho to the amino group) and the C1 carbon (para to the amino group). This increased electron density at the ortho and para positions makes the ring highly susceptible to attack by electrophiles.

However, this same electron-donating effect has a contrasting impact on the reactivity of the aldehyde group. By pushing electron density towards the C1 carbon, the resonance from the amino group reduces the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde. This makes the aldehyde group in this compound less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde, where the carbonyl carbon is more electron-deficient. libretexts.org

The table below summarizes the electronic effects of the amino group on different reactive sites of the molecule.

| Reactive Site | Electronic Effect of Amino Group | Consequence on Reactivity |

| Aromatic Ring (C2, C6) | Increased electron density (activation) | More susceptible to electrophilic aromatic substitution |

| Aldehyde Carbonyl Carbon | Decreased electrophilicity (deactivation) | Less susceptible to nucleophilic addition |

| Amino Group Nitrogen | Reduced basicity | Less basic than aliphatic amines due to lone pair delocalization |

This table illustrates the dual nature of the amino group's resonance effect, activating the aromatic ring for certain reactions while deactivating the aldehyde group for others.

The methyl group, located at the C3 position, primarily exerts its influence through steric effects. Being positioned ortho to the amino group and meta to the aldehyde group, its spatial bulk plays a critical role in directing the pathways of certain reactions.

The most significant steric influence of the C3-methyl group is on the adjacent C4-amino group. The physical presence of the methyl group can impede the approach of bulky reagents to the nitrogen atom. This phenomenon, known as steric hindrance, can significantly slow down or prevent reactions that occur directly at the amino group, such as N-alkylation or N-acylation with large electrophiles. This "ortho effect" is a known phenomenon in substituted anilines, where an ortho substituent can sterically inhibit protonation, thereby reducing the basicity of the amine compared to its meta or para isomers. stackexchange.comwikipedia.org

Conversely, the methyl group's steric effect on the aldehyde group at C1 is minimal. Since it is in the meta position, it does not significantly obstruct the trajectory of nucleophiles attacking the carbonyl carbon. Therefore, for reactions involving the aldehyde function, the electronic effects of the amino group are the dominant factor influencing reactivity, rather than the steric bulk of the methyl group.

The following table outlines the steric influence of the methyl group on potential reaction pathways.

| Reaction Pathway | Steric Effect of Methyl Group | Expected Outcome |

| Reaction at the Amino Group (e.g., N-acylation) | High steric hindrance | Reaction rate is reduced, particularly with bulky reagents. |

| Reaction at the Aldehyde Group (e.g., Nucleophilic Addition) | Low steric hindrance | Reaction pathway is largely unaffected by steric factors from the methyl group. |

| Electrophilic Aromatic Substitution at C2 | Moderate steric hindrance | May slightly disfavor substitution at this position compared to C6. |

| Electrophilic Aromatic Substitution at C6 | Low steric hindrance | A more sterically accessible position for incoming electrophiles. |

This interactive table details how the spatial positioning of the methyl group selectively influences different reaction pathways on the this compound molecule.

Applications in Chemical Research and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The reactivity of both the amino and aldehyde groups makes 4-Amino-3-methylbenzaldehyde a valuable precursor in multi-step organic synthesis. It is frequently employed to introduce a substituted phenyl moiety into larger, more complex molecular frameworks.

Precursor in Organic Compound Synthesis for Research

In organic synthesis, this compound is primarily used in condensation reactions to form Schiff bases (or imines). These reactions involve the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form a carbon-nitrogen double bond. Schiff bases are themselves critical intermediates in the synthesis of numerous organic compounds, including various pharmaceuticals and biologically active molecules. nih.govchemsociety.org.ngnih.gov The presence of the amino group on the benzaldehyde (B42025) allows for further functionalization, making it a key component in the design of targeted molecules for research purposes. researchgate.net

Building Block for Heterocyclic Scaffolds in Research

The specific arrangement of the amino and aldehyde groups in this compound makes it an ideal starting material for the synthesis of heterocyclic compounds, particularly quinolines. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many bioactive compounds and pharmaceuticals.

One of the classic methods for quinoline (B57606) synthesis is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl group). alfa-chemistry.comorganic-chemistry.orgorganicreactions.org this compound fits the structural requirement of a 2-aminoaryl aldehyde and can be reacted with various ketones or aldehydes under acid or base catalysis to yield substituted quinolines. wikipedia.orgresearchgate.net For example, its reaction with acetaldehyde (B116499) would produce 8-methylquinoline.

The general mechanism for the Friedländer synthesis is outlined below:

Table 1: Key Reactions in Heterocyclic Synthesis| Reaction Name | Reactants | Product | Relevance of this compound |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group | Substituted Quinoline | Serves as the 2-aminoaryl aldehyde component. alfa-chemistry.comwikipedia.org |

Contributions to Catalyst Development Research

The molecular structure of this compound allows it to be a foundational component in the synthesis of various types of catalysts, from organometallic complexes to systems designed for material protection.

Synthesis of Novel Heterogeneous Nanocatalysts

While the functionalization of nanoparticles with organic molecules containing amino groups is a general strategy to create specialized nanocatalysts, specific research detailing the use of this compound in the synthesis of novel heterogeneous nanocatalysts is not extensively documented in the available literature. mdpi.comresearchgate.netresearchgate.net The general principle involves using the amino group to anchor the molecule to the surface of a nanoparticle, thereby modifying its surface properties and catalytic activity.

Development of Organic and Organometallic Catalysts

A significant application of this compound in catalyst development is in the formation of Schiff base ligands for organometallic complexes. The process begins with the synthesis of a Schiff base from this compound and a suitable primary amine. This Schiff base, which contains an imine nitrogen and potentially other donor atoms, can then act as a ligand, coordinating to a metal center (e.g., Cobalt(II), Copper(II), Nickel(II), Zinc(II)). nih.govbiointerfaceresearch.com

These resulting metal complexes can exhibit significant catalytic activity in various organic transformations. chemsociety.org.ng The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the Schiff base ligand, a role for which this compound is well-suited.

Table 2: Synthesis of Organometallic Catalysts

| Step | Description | Starting Material | Intermediate/Product |

|---|---|---|---|

| 1 | Schiff Base Formation | This compound + Primary Amine | Schiff Base Ligand |

Studies on Anti-Corrosion Catalyst Systems

Derivatives of this compound, particularly its Schiff bases, have been extensively studied for their potential as corrosion inhibitors for metals like mild steel in acidic environments. d-nb.infonih.gov Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal.

The mechanism of inhibition involves the adsorption of the Schiff base molecules onto the metal surface. aspur.rs This forms a protective film that isolates the metal from the corrosive medium. The effectiveness of these inhibitors is attributed to the presence of π-electrons in the aromatic rings and heteroatoms (like the imine nitrogen), which can donate electrons to the vacant d-orbitals of the metal, facilitating a strong bond. nih.govsemanticscholar.org Research has shown that Schiff base inhibitors can achieve high efficiencies, significantly protecting metal surfaces from degradation. d-nb.inforesearchgate.net

Table 3: Research Findings on Schiff Base Corrosion Inhibitors

| Inhibitor Type | Metal | Corrosive Medium | Key Finding |

|---|---|---|---|

| Schiff Base derived from 3-amino-2-methylquinazolin-4(3H)-one and N,N-dimethyl-4-aminobenzaldehyde | Mild Steel | Hydrochloric Acid | Achieved 96% inhibition efficiency at the maximum tested concentration. d-nb.info |

Applications in Advanced Material Research

The distinct chemical functionalities of this compound have been leveraged by researchers to create novel materials with tailored properties for a range of applications.

Precursors for Polymer Synthesis and Functional Materials

In the realm of polymer chemistry, this compound serves as a key monomer for the synthesis of poly(azomethine)s, also known as poly(Schiff base)s. These polymers are characterized by the presence of an azomethine (-C=N-) linkage in their backbone, which imparts unique thermal and electronic properties.

The synthesis of poly(azomethine)s from this compound typically involves a polycondensation reaction with various aromatic diamines. The aldehyde group of this compound reacts with the amino groups of the diamine to form the characteristic imine bond of the polymer chain. The methyl and amino substituents on the benzaldehyde ring can influence the solubility, thermal stability, and morphology of the resulting polymers.

General Synthesis of Poly(azomethine)s:

| Reactant 1 | Reactant 2 | Polymer Type | Key Properties |

| This compound | Aromatic Diamine | Poly(azomethine) | High thermal stability, potential for conductivity, processability |

Detailed research findings on specific polymers synthesized from this compound and their corresponding properties are not extensively documented in publicly available literature.

Integration into Functionalized Graphene Oxide Systems

Graphene oxide (GO), a derivative of graphene, is rich in oxygen-containing functional groups such as carboxyl, hydroxyl, and epoxy groups. These groups provide active sites for chemical modification, enabling the tuning of GO's properties for specific applications. The amino group of this compound can be covalently bonded to the carboxylic acid groups on the surface of graphene oxide through amidation reactions.

This functionalization process involves the formation of an amide linkage between the amino group of this compound and the carboxyl group of GO, often facilitated by a coupling agent. The successful grafting of this compound onto the graphene oxide sheets can be confirmed through various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which would show the presence of new functional groups and changes in the elemental composition.

The integration of this compound can modify the electronic properties of graphene oxide and enhance its dispersibility in various solvents. These functionalized graphene oxide systems hold potential for applications in sensors, electronics, and composite materials.

Characterization of Functionalized Graphene Oxide:

| Characterization Technique | Expected Observations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to amide linkages and aromatic rings. |

| X-ray Photoelectron Spectroscopy (XPS) | Changes in the C1s and N1s spectra, confirming the presence of nitrogen and new carbon-nitrogen bonds. |

| Raman Spectroscopy | Alterations in the D and G bands, indicating changes in the graphene lattice due to functionalization. |

| Thermogravimetric Analysis (TGA) | Changes in the thermal decomposition profile, suggesting the attachment of the organic molecule. |

Advanced Spectroscopic and Structural Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For derivatives of 4-Amino-3-methylbenzaldehyde, particularly Schiff bases formed through the condensation of the amino group with various aldehydes, ¹H and ¹³C NMR provide critical insights into their molecular framework.

Proton NMR spectroscopy is instrumental in confirming the formation of reaction products and in determining their specific structure. In the case of Schiff base derivatives of this compound, the disappearance of the aldehyde proton signal from the starting material and the appearance of a new signal corresponding to the imine proton (-N=CH-) are key diagnostic indicators. scirp.org

The chemical shift of the imine proton is highly dependent on its electronic environment and typically appears in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. mdpi.comdergipark.org.tr The aromatic protons of the this compound moiety and the substituent groups from the condensed aldehyde will exhibit characteristic splitting patterns and chemical shifts that aid in the complete structural assignment.

To illustrate, consider a hypothetical Schiff base derivative formed from this compound and a substituted benzaldehyde (B42025). The expected ¹H NMR spectral data would be as follows:

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.0 |

| Imine Proton (-N=CH-) | 8.0 - 9.0 |

| Methyl Proton (-CH₃) | 2.0 - 2.5 |

| Substituent Protons | Variable |

This table is interactive. You can sort and filter the data.

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the synthesized compounds. The formation of an imine bond is clearly indicated by the appearance of a signal for the imine carbon (-N=CH-) in the range of δ 158-164 ppm. dergipark.org.tr The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents, providing further confirmation of the structure.

A representative ¹³C NMR data table for a Schiff base derivative of this compound is presented below:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| Imine Carbon (-N=CH-) | 158 - 164 |

| Methyl Carbon (-CH₃) | 18 - 22 |

| Substituent Carbons | Variable |

This table is interactive. You can sort and filter the data.

Infrared (IR) and Raman Spectroscopy Analysis of Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and monitoring their changes during chemical reactions.

In the derivatives of this compound, specific vibrational modes can be assigned to different functional groups. The most significant of these is the C=N stretching vibration of the imine group in Schiff base derivatives, which typically appears in the region of 1600-1650 cm⁻¹ in the IR spectrum. nih.gov The C-H stretching vibrations of the aromatic rings and the methyl group are observed in the 2800-3100 cm⁻¹ region, while the C-H bending vibrations give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

IR and Raman spectroscopy are particularly useful for monitoring the progress of reactions involving this compound. For instance, in the formation of a Schiff base, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the concurrent appearance of the C=N stretching band provide clear evidence of the reaction's progression. nih.gov

| Functional Group | Starting Material (cm⁻¹) | Product (cm⁻¹) |

| C=O (aldehyde) | ~1700 | Absent |

| N-H (amine) | ~3300-3500 | Absent |

| C=N (imine) | Absent | ~1600-1650 |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) Techniques for Molecular Elucidation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of newly synthesized compounds. It also provides valuable structural information through the analysis of fragmentation patterns. For derivatives of this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. biointerfaceresearch.com

The mass spectrum of a derivative will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, can be used to deduce the structure of the compound. For Schiff base derivatives, characteristic fragmentation patterns often involve cleavage of the C-N and C=N bonds, as well as fragmentation of the aromatic rings. biointerfaceresearch.com

X-ray Crystallography for Molecular Architecture Elucidation of Complexes and Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique is applied to single crystals of derivatives or metal complexes of this compound to obtain definitive information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction experiment provides detailed data about the unit cell—the basic repeating block of the crystal lattice. This includes the dimensions of the unit cell (a, b, c), the angles between the axes (α, β, γ), the crystal system, and the space group. While a specific crystal structure for a derivative of this compound is not available, the table below presents typical crystallographic data for an analogous Schiff base compound to illustrate the type of information obtained.

| Parameter | Example Value (for an analogous Schiff base) | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | The specific symmetry elements within the unit cell. |

| a (Å) | 6.8589 | Unit cell dimension along the a-axis. |

| b (Å) | 13.3685 | Unit cell dimension along the b-axis. |

| c (Å) | 19.6015 | Unit cell dimension along the c-axis. |

| α, β, γ (°) | 90, 90, 90 | Angles between the unit cell axes. |

| Volume (ų) | 1797.4 | The volume of the single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Beyond the basic crystal lattice, X-ray data allows for a detailed conformational analysis of the molecule. This includes the precise measurement of bond lengths and angles, as well as torsion angles that describe the planarity or twists within the molecular structure. Furthermore, this technique reveals how molecules pack together in the crystal, stabilized by a network of non-covalent intermolecular interactions. These can include classical hydrogen bonds, weaker C-H···X interactions, and π-π stacking interactions between aromatic rings. The characterization of these forces is crucial for understanding the physical properties of the solid material and for designing new crystalline materials.

Advanced Microscopic and Elemental Analysis Techniques for Materials Research

When this compound is used as a monomer or precursor for the synthesis of new materials, such as polymers or coatings, advanced microscopic techniques are employed to study their physical characteristics at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are powerful techniques for imaging the surface morphology and topography of materials. These methods scan a focused beam of electrons across a sample's surface to generate detailed images that reveal features like texture, porosity, particle size, and shape.

In materials research, SEM and FESEM would be used to characterize the microstructure of a polymer film or coating derived from this compound. The resulting images could provide insights into the material's uniformity, the presence of defects, and the distribution of any constituent phases. While these techniques are standard for materials characterization, a review of published literature did not yield specific studies where materials synthesized from this compound were analyzed by SEM or FESEM.

Elemental Mapping and Compositional Analysis (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an electron beam with a specimen, which generates characteristic X-rays unique to the elements present. This method provides qualitative and quantitative information on the elemental composition and can be used to create elemental maps, visualizing the spatial distribution of different elements within the sample. jeol.com

In research involving derivatives of this compound, such as its Schiff base metal complexes, EDS is a powerful tool to confirm the incorporation of the metal ion into the complex and to map its distribution relative to the elements of the organic ligand (Carbon, Nitrogen, and Oxygen). When an electron beam is scanned across a sample area, the EDS detector acquires X-ray spectra from each pixel. jeol.com These spectra are then processed to generate maps that show the intensity or concentration of specific elements. jeol.com

For a hypothetical metal complex of a Schiff base derived from this compound, an EDS analysis would be expected to produce the following results:

Elemental Confirmation: The presence of Carbon (C), Nitrogen (N), and Oxygen (O) from the this compound moiety would be confirmed, alongside the signal for the specific metal ion (e.g., Cu, Zn, Ni) used in the complex.

Compositional Analysis: The technique can provide semi-quantitative or quantitative data on the weight and atomic percentages of the constituent elements, helping to verify the stoichiometric ratios proposed by the synthesis scheme.

Elemental Mapping: The resulting maps would visually represent the distribution of elements. In a pure, homogeneous complex, the maps for the metal and the ligand's elements (C, N, O) would show a uniform and overlapping distribution, confirming that the metal is integrated within the compound structure and not present as a separate phase. researchgate.netresearchgate.net

The table below illustrates the kind of data that can be obtained from an EDS analysis for a synthesized compound.

| Element | Weight % | Atomic % | Distribution |

|---|

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary and non-destructive technique for determining the atomic and molecular structure of a crystal. When a crystalline material is subjected to an X-ray beam, the atoms in the crystal lattice diffract the X-rays in specific, predictable patterns. By analyzing the angles and intensities of these diffracted beams, researchers can deduce the crystal structure, including the unit cell dimensions, space group, and precise positions of atoms within the lattice.

The key parameters obtained from a single-crystal XRD analysis include:

Crystal System: The classification of the crystal based on its symmetry (e.g., Monoclinic, Triclinic, Tetragonal). researchgate.netnih.govmdpi.com

Space Group: A more detailed description of the crystal's symmetry elements. researchgate.netmdpi.com

Unit Cell Parameters: The dimensions of the unit cell (lengths a, b, c) and the angles between them (α, β, γ). researchgate.netmdpi.com

Atomic Coordinates: The precise x, y, and z positions of each atom in the unit cell, which allows for the determination of bond lengths and angles.

The following table presents representative crystal data for 4-(Dimethylamino)benzaldehyde, a compound structurally related to this compound, to exemplify the output of an XRD experiment. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.356 |

| b (Å) | 7.686 |

| c (Å) | 20.843 |

| α (°) | 90 |

| β (°) | 96.808 |

| γ (°) | 90 |

| Volume (ų) | 1647.4 |

| Z (Molecules per unit cell) | 8 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a chemical system.

Ab Initio and Hartree-Fock (HF) Methods for Electronic Structure

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. This method provides a good starting point for understanding the electronic structure of a molecule by calculating the molecular orbitals and their energies.

For aromatic systems such as substituted benzaldehydes, the HF method can be employed to obtain a qualitative picture of the electronic distribution and orbital energies. The method systematically accounts for the electron-electron repulsion through a self-consistent field (SCF) procedure, where each electron is considered to be moving in the average field of all other electrons. While the HF method neglects electron correlation, which can be significant, it serves as a crucial baseline for more advanced computational techniques.

Basis Set Selection and Convergence Studies

The accuracy of ab initio and Hartree-Fock calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results, but at a higher computational cost.

For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets, such as 6-311++G(d,p), are commonly employed. The "6-311" indicates the number of Gaussian functions used to describe the core and valence atomic orbitals. The "++G" signifies the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" indicates the inclusion of polarization functions to account for the non-spherical nature of electron density in molecules.

Convergence studies are essential to ensure that the chosen basis set is adequate for the property being calculated. This involves systematically increasing the size of the basis set until the calculated property, such as energy or geometry, no longer changes significantly. This ensures that the results are approaching the theoretical limit for the given computational method.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.

Geometry Optimization and Vibrational Frequency Predictions

A key application of DFT is the determination of the equilibrium geometry of a molecule. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a widely used hybrid functional that combines the strengths of both HF and DFT methods and has been shown to provide accurate geometries for organic molecules.

Once the optimized geometry is found, vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For a true minimum energy structure, all calculated vibrational frequencies will be real; the presence of imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface.

HOMO-LUMO Energy Gap Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

From the HOMO and LUMO energies, various global reactivity indices can be calculated, providing further insight into the molecule's chemical behavior.

Table 1: Global Reactivity Indices Derived from HOMO-LUMO Energies

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The approximate energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The approximate energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These indices, calculated using DFT at a level like B3LYP/6-311++G(d,p), can be used to compare the reactivity of 4-Amino-3-methylbenzaldehyde with other related molecules.

Charge Distribution and Electronic Property Calculations

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. DFT calculations can provide detailed information about charge distribution through various population analysis schemes.

One common method is the Mulliken population analysis , which partitions the total electron density among the atoms in the molecule. This provides a set of partial atomic charges that can indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Another powerful tool is the Natural Bond Orbital (NBO) analysis. NBO analysis provides a more chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method also allows for the study of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, providing quantitative information about hyperconjugation and resonance effects within the molecule. For instance, in aromatic amines, NBO analysis can quantify the delocalization of the nitrogen lone pair into the aromatic ring.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential for exploring the dynamic behavior and structural preferences of this compound. These studies provide a foundational understanding of the molecule's conformational landscape and its interactions with surrounding media.

The three-dimensional structure of this compound is not static; it is defined by the rotational freedom of its substituent groups—the aldehyde (-CHO), amino (-NH₂), and methyl (-CH₃) groups. Conformational analysis aims to identify the most stable arrangements (conformers) of these groups and the energy barriers that separate them.

Computational studies on substituted benzaldehydes indicate that the most stable conformation is typically planar, with the aldehyde group lying in the same plane as the benzene (B151609) ring. ias.ac.in This planarity maximizes π-electron delocalization between the ring and the carbonyl group. Rotation of the C-CHO bond out of the plane is energetically unfavorable, and computational methods like Density Functional Theory (DFT) can quantify the rotational barrier. For para-substituted benzaldehydes, the height of this barrier is correlated with the electron-donating or electron-withdrawing nature of the substituent. researchgate.net The strong electron-donating amino group in this compound is expected to increase the double-bond character of the C-CHO bond, leading to a higher rotational barrier compared to unsubstituted benzaldehyde (B42025).

The potential energy surface (PES) is a conceptual map of the molecule's energy as a function of its geometric parameters, such as the dihedral angles of the substituent groups. libretexts.org By calculating the energy at various points on the PES, computational chemists can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. researchgate.netuci.edu

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability |

| Planar | 0° | 0.00 | Most Stable |

| Perpendicular | 90° | ~5-8 | Transition State |

| Planar (anti) | 180° | 0.00 | Most Stable |

Note: This interactive table presents hypothetical data based on typical computational results for substituted benzaldehydes. The perpendicular conformation represents the peak of the rotational energy barrier.

The properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, most notably the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous dielectric medium. acs.org This approach allows for the calculation of molecular properties in various solvents.

Given its polar nature, arising from the amino and carbonyl functional groups, this compound is expected to exhibit strong interactions with polar solvents. These interactions can affect various properties:

Dipole Moment: The dipole moment of the molecule is expected to increase in polar solvents due to stabilization of the charge-separated resonance structures.

Spectroscopic Properties: The energy of electronic transitions can be altered by the solvent, leading to shifts in the absorption maxima (λmax) in UV-Vis spectra. sciencepublishinggroup.comresearchgate.net For molecules like this compound, a bathochromic (red) shift is often observed as solvent polarity increases, because polar solvents tend to stabilize the more polar excited state more than the ground state. sciencepublishinggroup.comnih.gov

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Vacuum | 1 | 320 |

| Diethyl Ether | 4.3 | 328 |

| Ethanol | 24.5 | 335 |

| Water | 80.1 | 340 |

Note: This interactive table shows a hypothetical trend for the primary absorption peak of this compound, illustrating the bathochromic shift with increasing solvent polarity as predicted by computational models.

Electronic Structure and Reactivity Predictions

Computational quantum chemistry allows for the detailed investigation of the electronic structure of this compound, which in turn governs its chemical reactivity. Methods like DFT are used to predict reaction outcomes, understand mechanisms, and rationalize experimental observations.

Theoretical calculations are invaluable for mapping the entire energy profile of a chemical reaction, from reactants to products. acs.org This involves identifying and calculating the energies of all relevant species, including transient intermediates and high-energy transition states. nih.gov

A characteristic reaction of this compound involves the interaction between its primary amine and an aldehyde, a process that can be modeled computationally. For instance, the condensation reaction to form a Schiff base proceeds through a hemiaminal intermediate. nih.gov DFT calculations can elucidate this multi-step mechanism:

Step 1: Nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral hemiaminal intermediate via a first transition state (TS1). nih.govresearchgate.net

Step 2: Dehydration of the hemiaminal, involving proton transfers and the elimination of a water molecule, to form the final Schiff base product via a second transition state (TS2). researchgate.net

By comparing the calculated energies of the transition states, the rate-determining step of the reaction can be identified. This predictive capability is crucial for understanding and optimizing reaction conditions. chemrxiv.org

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Amine + Aldehyde | 0.0 |

| TS1 | Hemiaminal Formation | +15.2 |

| Intermediate | Hemiaminal | -5.4 |

| TS2 | Water Elimination | +22.5 |

| Products | Schiff Base + Water | -10.8 |